![molecular formula C11H12ClNO4S B2371797 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid CAS No. 744203-97-2](/img/structure/B2371797.png)

2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

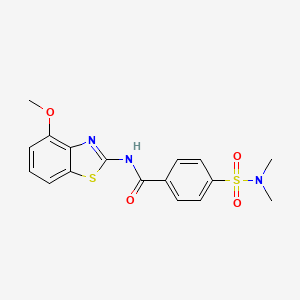

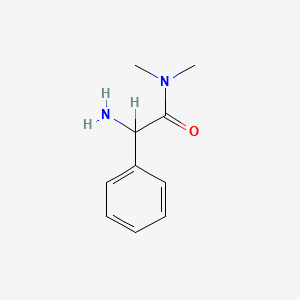

“2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid”, also referred to as PSA, is a sulfonamide derivative with potential applications in scientific research. It has a molecular formula of C11H12ClNO4S and a molecular weight of 289.74 .

Molecular Structure Analysis

The molecular structure of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” is represented by the formula C11H12ClNO4S . This indicates that the molecule contains 11 carbon atoms, 12 hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid” are not fully detailed in the sources I found. The compound has a molecular weight of 289.74 . The boiling point and storage conditions are not specified .Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of acetic acid solvates, including compounds related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid, has been explored. For instance, Chumakov et al. (2018) analyzed the crystal structure of a related compound, highlighting its non-planar molecular structure and the formation of endless chains in the crystal via acetic acid molecules (Chumakov, Petrenko, Graur, Tsapkov, & Gulea, 2018).

Synthesis of Biologically Active Compounds

Research has focused on synthesizing biologically active compounds using derivatives of prop-2-en-1-yl. Veltri et al. (2020) discussed a catalytic approach to produce fused imidazole bicyclic acetic esters, important in many biologically active principles, using N-heterocyclic propargylamine derivatives (Veltri, Prestia, Russo, Clementi, Vitale, Ortica, & Gabriele, 2020).

Synthesis of Energetic Materials

The synthesis of energetic materials utilizing acetic acid derivatives is also a key area. Joo et al. (2012) synthesized 2-(5-Nitroiminotetrazol-1-yl)acetic acid, exploring its potential in creating new energetic materials with significant insensitivity to impact (Joo, Gao, Parrish, Cho, Goh, & Shreeve, 2012).

Development of Anti-inflammatory Agents

Research by Nikalje et al. (2011) involved synthesizing novel benzene sulfonamides using prop-2-en-1-ones, highlighting their potential anti-inflammatory properties. This indicates a significant application in pharmacology (Nikalje, Malhotra, & Ghodke, 2011).

Investigation of Antiviral and Immunomodulating Activity

Modzelewska-Banachiewicz et al. (2009) synthesized derivatives of prop-2-enoic acid and examined their antiviral and immunomodulating activities, contributing to the field of medicinal chemistry (Modzelewska-Banachiewicz, Michalec, Kamińska, Mazur, Kozioł, Banachiewicz, Ucherek, & Kandefer-Szerszeń, 2009).

Acetic Acid Synthesis

Qian et al. (2016) reported a method for synthesizing acetic acid from CO2, methanol, and H2, using a catalyst that could potentially be related to 2-[N-(prop-2-en-1-yl)4-chlorobenzenesulfonamido]acetic acid derivatives (Qian, Zhang, Cui, & Han, 2016).

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-prop-2-enylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4S/c1-2-7-13(8-11(14)15)18(16,17)10-5-3-9(12)4-6-10/h2-6H,1,7-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGQALIAMDAIST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2371714.png)

![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)

![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)

![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2371730.png)

![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)

![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)

![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)